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Compound of Interest

Compound Name: Chlorosarin

Cat. No.: B1221596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Chlorosarin (O-isopropyl methylphosphonochloridate) is a highly toxic substance

and a Schedule 1 chemical warfare agent. Its synthesis and use are strictly regulated under the

Chemical Weapons Convention. The following information is intended for academic and

research purposes only and should be handled with extreme caution by authorized personnel

in appropriately equipped facilities. All experimental work involving chlorosarin must be

conducted in compliance with all applicable safety protocols and legal regulations.

Introduction
Chlorosarin, the chlorine analogue of the nerve agent sarin, is a potent phosphonylating

agent. Its high reactivity stems from the electrophilic phosphorus center and the good leaving

group ability of the chloride ion. This reactivity makes it, and structurally similar O-alkyl

alkylphosphonochloridates, valuable reagents in organic synthesis for the introduction of a

phosphonate moiety onto various nucleophiles. This process, known as phosphonylation, is

crucial in the synthesis of a wide range of biologically active molecules, including enzyme

inhibitors and phosphonopeptides. These application notes provide an overview of the use of

chlorosarin and its analogues as phosphonylating agents, with a focus on their reactions with

alcohols, phenols, and amines.
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The fundamental reaction involves the nucleophilic attack of a heteroatom (oxygen or nitrogen)

on the phosphorus atom of chlorosarin, leading to the displacement of the chloride ion and the

formation of a new phosphorus-heteroatom bond.

General Reaction: R-XH + Cl-P(O)(CH₃)(O-iPr) → R-X-P(O)(CH₃)(O-iPr) + HCl

Where:

R-XH represents the nucleophile (e.g., alcohol, phenol, amine)

X is O or NH

Synthesis of Chlorosarin and Analogues
Chlorosarin and other O-alkyl alkylphosphonochloridates are typically synthesized by the

chlorination of the corresponding phosphonic acid, dialkyl phosphonate, or phosphonic

monoester. Several chlorinating agents can be employed, with the choice depending on the

substrate's sensitivity and the desired reaction conditions.

Common Chlorinating Agents:

Phosphorus pentachloride (PCl₅)

Phosphorus oxychloride (POCl₃)

Thionyl chloride (SOCl₂)

Oxalyl chloride ((COCl)₂)

The synthesis of sarin, a closely related compound, involves the reaction of methylphosphonyl

difluoride with isopropyl alcohol.[1] Chlorosarin itself can be synthesized from

methylphosphonic dichloride.
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Chlorosarin and its analogues react with alcohols and phenols to form the corresponding

phosphonate esters. These reactions are typically carried out in the presence of a base to

neutralize the HCl byproduct.

Experimental Protocol: General Procedure for the Phosphonylation of Phenols

Preparation of the Phosphonochloridate: To a solution of the corresponding dialkyl n-

alkylphosphonate (1 equivalent) in dry dichloromethane (DCM), add oxalyl chloride (1.3-2.6

equivalents) dropwise under a nitrogen atmosphere.

Stir the reaction mixture until completion, monitored by ³¹P NMR.

Evaporate the solvent under reduced pressure to obtain the crude phosphonochloridate,

which is used immediately in the next step due to its instability.

Phosphonylation: Dissolve the crude phosphonochloridate and triethylamine (1.1

equivalents) in dry tetrahydrofuran (THF) under a nitrogen atmosphere.

Add the desired phenol (1.1 equivalents) to the solution and stir at room temperature for 1

hour or until the reaction is complete (monitored by ³¹P NMR).

Work-up: Add diethyl ether to the reaction mixture and filter to remove any solids.

Evaporate the solvent under reduced pressure and purify the residue by column

chromatography to obtain the desired mixed phosphonate diester.

Quantitative Data: Phosphonylation of Various Phenols
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Phenol Substrate Product Yield (%) Reference

Phenol
O-Phenyl O-isopropyl

methylphosphonate
74 [2]

Tyrosol

O-(4-(2-

Hydroxyethyl)phenyl)

O-isopropyl

methylphosphonate

72 [2]

4-Methoxyphenol

O-(4-Methoxyphenyl)

O-isopropyl

methylphosphonate

65 [2]

4-Nitrophenol

O-(4-Nitrophenyl) O-

isopropyl

methylphosphonate

61 [2]

Benzyl Alcohol
O-Benzyl O-isopropyl

methylphosphonate
68 [2]

Phenethyl Alcohol

O-Phenethyl O-

isopropyl

methylphosphonate

34 [2]

Note: The yields are based on reactions with diethyl pentylphosphonate and diethyl

undecylphosphonate as precursors to the phosphonochloridate.

Phosphonylation of Amines: Synthesis of
Phosphonamidates
The reaction of chlorosarin or similar phosphonochloridates with primary or secondary amines

yields phosphonamidates. This reaction is fundamental to the synthesis of phosphonopeptides,

which are peptide analogues with significant biological activities.

Experimental Protocol: General Procedure for the Synthesis of Phosphonopeptides

Preparation of the Phosphonochloridate: Prepare the N-protected

aminoalkylphosphonochloridate by chlorinating the corresponding dialkyl phosphonate with
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phosphorus pentachloride or the phosphonic monoester with thionyl chloride or oxalyl

chloride.

Coupling Reaction: In a flask maintained under an inert atmosphere, dissolve the amino acid

or peptide ester (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1

equivalents) in a suitable dry solvent (e.g., THF, DCM).

Cool the solution to 0°C.

Add a solution of the N-protected aminoalkylphosphonochloridate (1 equivalent) in the same

solvent dropwise to the cooled solution.

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC

or NMR).

Work-up: Filter the reaction mixture to remove the amine hydrochloride salt.

Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography to yield the protected

phosphonopeptide.

Quantitative Data: Synthesis of a γ-Phosphonodipeptide

Reactants Product Yield (%) Reference

N-Cbz-L-glutamic acid

derived

phosphonochloridate

and diethyl glutamate

γ-Phosphonodipeptide 64

Hydrogenolysis of the

protected γ-

phosphonodipeptide

N-terminal free γ-

phosphonopeptide
87
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Reaction Mechanisms and Logical Relationships
The phosphonylation reaction proceeds via a nucleophilic substitution at the phosphorus

center. The mechanism can be either concerted (Sɴ2-like) or stepwise, involving a

pentacoordinate intermediate. The exact pathway is influenced by the nature of the

nucleophile, the leaving group, and the solvent.

Signaling Pathway of Acetylcholinesterase Inhibition
While not a synthetic application, the primary biological action of chlorosarin is the irreversible

inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This inhibition

occurs through the phosphonylation of a serine residue in the active site of the enzyme.

Chlorosarin

Active Acetylcholinesterase
(with Serine-OH)

Phosphonylation
of Serine residue

HCl

Inhibited Acetylcholinesterase
(Phosphonylated Serine)
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Caption: Inhibition of Acetylcholinesterase by Chlorosarin.

Experimental Workflow for Phosphonate Ester
Synthesis
The following diagram illustrates a typical workflow for the synthesis of a phosphonate ester

from a dialkyl phosphonate.
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Caption: Workflow for Phosphonate Ester Synthesis.

Logical Relationship of Reagent Choice and Product
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The choice of starting materials and reaction conditions dictates the final phosphonylated

product. This diagram shows the logical progression from precursors to either phosphonate

esters or phosphonamidates.
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Caption: Reagent Choice Determines Product Formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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